molecular formula C6H13BrO B1266829 1-(2-Bromoethoxy)butane CAS No. 6550-99-8

1-(2-Bromoethoxy)butane

Cat. No.: B1266829
CAS No.: 6550-99-8
M. Wt: 181.07 g/mol
InChI Key: WOLUYEFMPZAHNN-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)butane is an organic compound with the chemical formula C6H13BrO . It is also known by other names such as 2-(n-Butoxy)ethyl bromide and Butane, 1-(2-bromoethoxy)- . This compound is a colorless liquid with a molecular weight of 181.071 g/mol . It is primarily used in organic synthesis and various industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)butane can be synthesized through the Williamson Ether Synthesis . This involves the nucleophilic substitution (SN2) reaction of an alkoxide with an alkyl halide . For instance, the reaction between sodium butoxide and ethylene bromide under appropriate conditions yields this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of butanol with ethylene oxide followed by bromination. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): This is the primary reaction where the bromide group is substituted by a nucleophile.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the compound.

Common Reagents and Conditions:

    Nucleophiles: Such as sodium alkoxides or amines.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products:

    Ethers: Formed through nucleophilic substitution.

    Alcohols and Ketones: Formed through oxidation and reduction reactions.

Scientific Research Applications

1-(2-Bromoethoxy)butane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethoxy)butane is unique due to its specific alkyl chain length and the presence of both ether and bromide functional groups. This combination makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-bromoethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLUYEFMPZAHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215807
Record name 2-Butoxyethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6550-99-8
Record name 2-Butoxyethyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butoxyethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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